

understanding the chemical properties of Chitin synthase inhibitor 3

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Compound of Interest

Compound Name: Chitin synthase inhibitor 3

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An In-depth Technical Guide to Chitin Synthase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of **Chitin Synthase Inhibitor 3** (CSI-3). The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.

Core Chemical Properties

Chitin Synthase Inhibitor 3, also identified as compound 2d in the primary literature, is a novel synthetic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class of molecules. [1][2] It has demonstrated significant potential as an antifungal agent through the inhibition of chitin synthase, a critical enzyme in the formation of the fungal cell wall.

Quantitative Chemical Data

The key chemical and physical properties of **Chitin Synthase Inhibitor 3** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₉ N ₃ O ₄	[1][2]
Molecular Weight	365.38 g/mol	[1][2]
CAS Number	2416338-26-4	[1][2]
SMILES	<chem>O=C(NC1=CC=CC=C1OC)/C=C/C(NC2C(NC3=C(C=CC=C3)C2)=O)=O</chem>	[1][2]
Synonyms	Compound 2d	[1]

Biological Activity and Mechanism of Action

Chitin Synthase Inhibitor 3 exhibits potent inhibitory activity against chitin synthase, an enzyme essential for the synthesis of chitin, a polysaccharide that provides structural integrity to fungal cell walls.[3][4] By targeting this enzyme, CSI-3 disrupts cell wall formation, leading to fungal cell death. This targeted mechanism of action makes it a promising candidate for antifungal drug development, as chitin is absent in mammals, suggesting a potential for high selectivity and low host toxicity.[4]

A related and more potent compound from the same chemical series, compound 2b, has been shown to be a non-competitive inhibitor of chitin synthase, suggesting that CSI-3 may act via a similar allosteric mechanism.[1]

Quantitative Biological Data

The following table summarizes the key in vitro biological activity data for **Chitin Synthase Inhibitor 3** and a closely related potent analogue.

Parameter	Value	Test Organism/Enzyme	Reference(s)
IC ₅₀ (CSI-3)	0.16 mM	Chitin Synthase	[1][2]
MIC (CSI-3)	1 µg/mL	Candida albicans	[1][2]
IC ₅₀ (Compound 2b)	0.09 mM	Chitin Synthase	[1][5]
K _i (Compound 2b)	0.12 mM	Chitin Synthase	[1][5]
MIC (Compounds 2b, 2e, 2l)	Comparable to fluconazole	Candida albicans	[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of **Chitin Synthase Inhibitor 3**.

Chitin Synthase Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against chitin synthase, based on established procedures.[6][7][8]

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against chitin synthase.

Materials:

- 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
- Crude chitin synthase enzyme extract from a relevant fungal species (e.g., *Sclerotinia sclerotiorum* or *Candida albicans*)
- Test compound (**Chitin Synthase Inhibitor 3**) dissolved in DMSO
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in reaction buffer

- WGA-Horseradish Peroxidase (HRP) conjugate
- Peroxidase substrate (e.g., TMB)
- Stop solution (e.g., 2 M H₂SO₄)
- Plate reader

Procedure:

- Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal mycelia.
- Plate Preparation: Coat the wells of a 96-well microtiter plate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.
- Compound Dilution: Prepare a serial dilution of the test compound in the reaction buffer.
- Enzyme Reaction: Add the crude enzyme extract, substrate solution (UDP-GlcNAc), and the test compound at various concentrations to the WGA-coated wells. Include a positive control (e.g., Polyoxin B) and a negative control (DMSO vehicle).
- Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2 hours) to allow for chitin synthesis.
- Detection: Wash the plate to remove unreacted substrate. Add WGA-HRP conjugate to each well and incubate. The WGA-HRP will bind to the newly synthesized chitin.
- Signal Generation: After washing away unbound conjugate, add the peroxidase substrate. The HRP will catalyze a colorimetric reaction.
- Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against *Candida albicans*, following established standards.^{[9][10]}

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- *Candida albicans* strain
- Culture medium (e.g., RPMI-1640)
- Test compound (**Chitin Synthase Inhibitor 3**) dissolved in DMSO
- Positive control antifungal agent (e.g., Fluconazole)
- Spectrophotometer
- Incubator

Procedure:

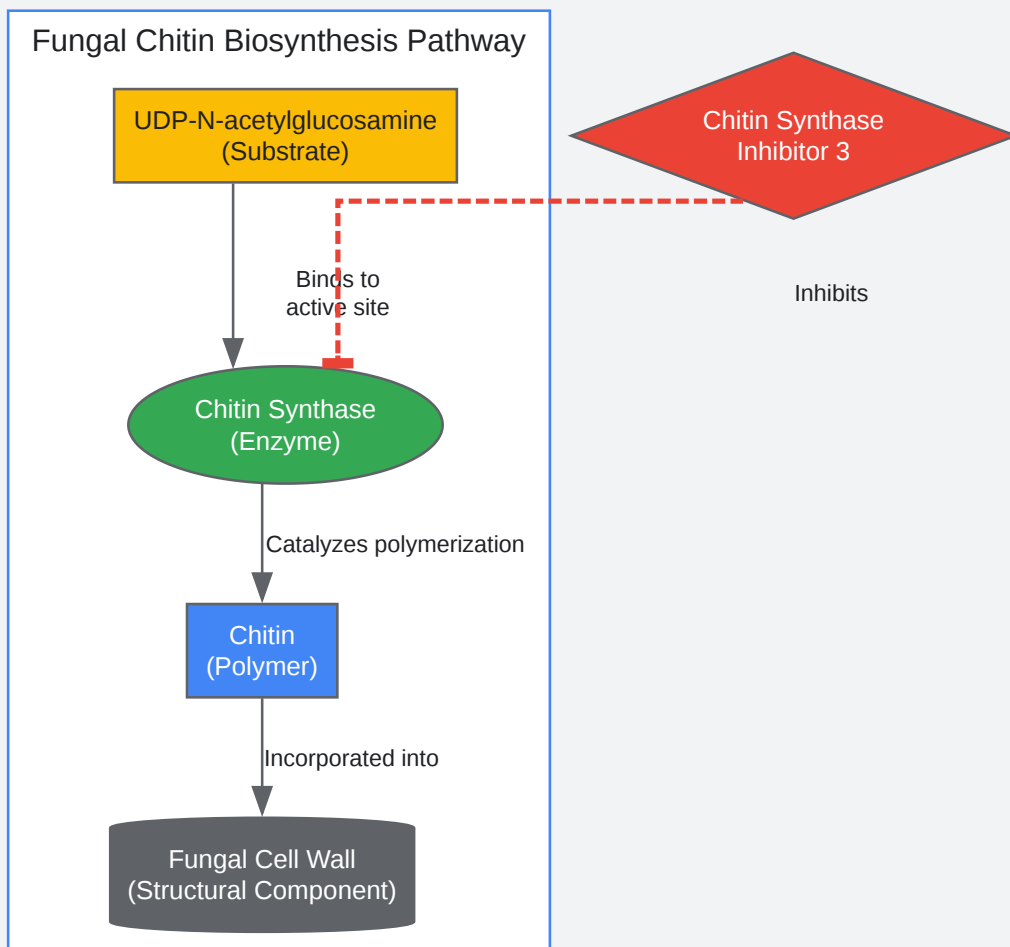
- **Inoculum Preparation:** Culture *Candida albicans* and prepare a standardized inoculum suspension in the culture medium.
- **Compound Dilution:** Prepare a serial two-fold dilution of the test compound in the culture medium in the wells of a 96-well plate.
- **Inoculation:** Add the standardized fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
- **Incubation:** Incubate the plate at 35°C for 24-48 hours.

- MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a plate reader to determine the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.

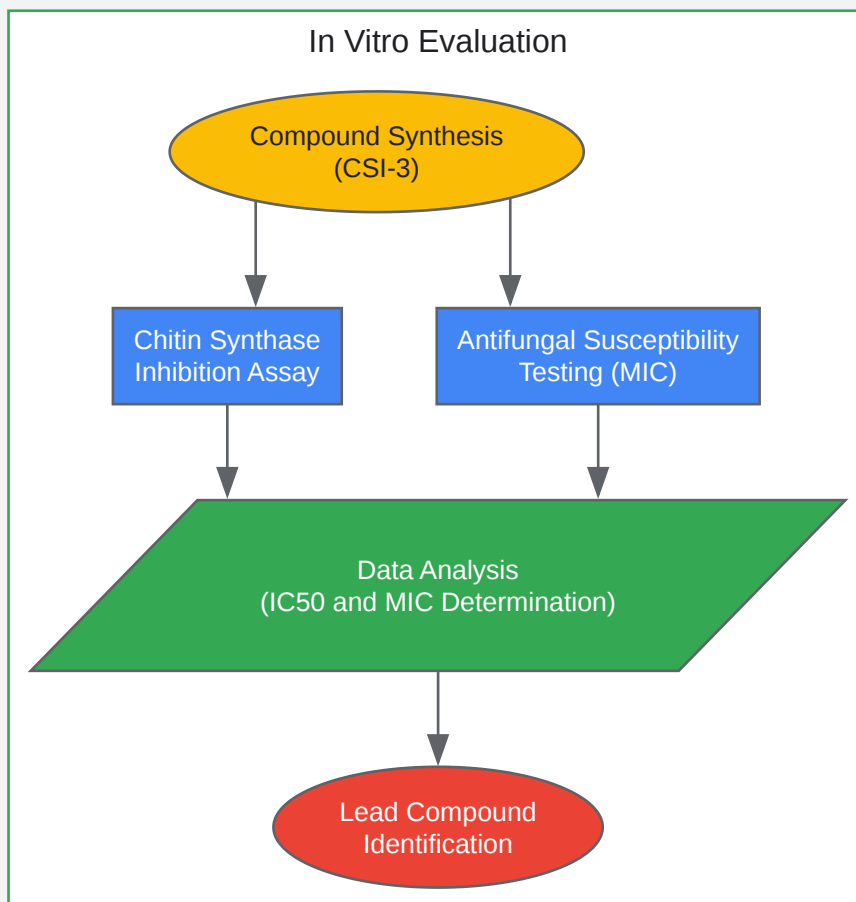
Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to **Chitin Synthase Inhibitor 3**.

Mechanism of Action of Chitin Synthase Inhibitor 3



Experimental Workflow for CSI-3 Evaluation



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